BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxy(methyl)amino group, and a phenylmethoxypropan-2-yl group. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product .
For example, the synthesis may begin with the reaction of tert-butyl carbamate with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, such as esterification with methoxy(methyl)amine and condensation with phenylmethoxypropan-2-yl chloride, to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl carbamate
- tert-butyl N-methylcarbamate
- tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
Uniqueness
Compared to similar compounds, BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C17H26N2O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21) |
InChI Key |
MNXJRNLFQIIVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.